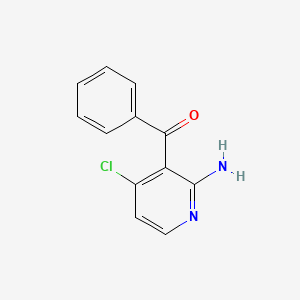
4-(1,1-Difluoroethyl)-1,2-dimethylbenzene
Vue d'ensemble
Description
4-(1,1-Difluoroethyl)-1,2-dimethylbenzene is an organic compound characterized by the presence of a difluoroethyl group attached to a dimethylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction proceeds under mild conditions and provides high yields of the desired product.
Industrial Production Methods: Industrial production of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene may involve large-scale fluorination processes. For example, the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis(trifluoroacetato(phenyl)iodine) or PhI(OCOCF3)2 and a pyridine·HF complex has been reported to give the corresponding difluoroethylated arenes in good yields .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nickel Catalysts: Used in the difluoroethylation of arylboronic acids.
Fluorinating Agents: Such as μ-oxo-bis(trifluoroacetato(phenyl)iodine) for the fluorination of styrene derivatives.
Major Products: The major products formed from these reactions include various difluoroethylated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
4-(1,1-Difluoroethyl)-1,2-dimethylbenzene has several applications in scientific research:
Medicinal Chemistry: The compound is used in the design of bioactive molecules due to its ability to mimic the steric and electronic features of methoxy groups.
Materials Science: It is used in the development of new materials with unique properties, such as increased metabolic stability and altered spatial geometry.
Agrochemicals: The compound is employed in the synthesis of agrochemicals, enhancing their efficacy and stability.
Mécanisme D'action
The mechanism of action of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the biological and physical properties of the molecule, impacting its activity and stability. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is incorporated into .
Comparaison Avec Des Composés Similaires
1-Bromo-4-(1,1-difluoroethyl)benzene: Shares the difluoroethyl group but has a bromine atom instead of dimethyl groups.
2-(1,1-Difluoroethyl)-4-methyl-pyridine: Contains a difluoroethyl group attached to a pyridine ring.
Uniqueness: 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct steric and electronic properties. This makes it particularly valuable in the design of bioactive molecules and materials with tailored properties.
Propriétés
IUPAC Name |
4-(1,1-difluoroethyl)-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-7-4-5-9(6-8(7)2)10(3,11)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLMKTVZLOGGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089993.png)




![1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one](/img/structure/B3090034.png)


